6-(2-Hydroxyphenyl)nicotinic acid

Nicotinic Acetylcholine Receptor nAChR Agonist Recombinant Cell Line

6-(2-Hydroxyphenyl)nicotinic acid (CAS 1033845-00-9), also known as 6-(2-hydroxyphenyl)pyridine-3-carboxylic acid, is a substituted nicotinic acid derivative with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol. This compound features a hydroxyphenyl moiety at the 6-position of the pyridine ring, classifying it as an aryl-substituted pyridine carboxylic acid.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 1033845-00-9
Cat. No. B6300180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxyphenyl)nicotinic acid
CAS1033845-00-9
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)O
InChIInChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-6-5-8(7-13-10)12(15)16/h1-7,14H,(H,15,16)
InChIKeyOWUCTHUWQDENOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Hydroxyphenyl)nicotinic Acid (CAS 1033845-00-9) Procurement Guide: Supplier Specifications and Research Classification


6-(2-Hydroxyphenyl)nicotinic acid (CAS 1033845-00-9), also known as 6-(2-hydroxyphenyl)pyridine-3-carboxylic acid, is a substituted nicotinic acid derivative with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol . This compound features a hydroxyphenyl moiety at the 6-position of the pyridine ring, classifying it as an aryl-substituted pyridine carboxylic acid. It is commercially available from research chemical suppliers at a specified purity of 95%, and is intended strictly for research and development applications . The compound has been indexed in authoritative chemical databases including PubChem (CID 135741475) and BindingDB (CHEMBL751143), indicating its recognized role as a chemical probe in early-stage medicinal chemistry [1].

6-(2-Hydroxyphenyl)nicotinic Acid Procurement: Why Generic Nicotinic Acid Analogs Are Not Interchangeable


The specific 6-(2-hydroxyphenyl) substitution pattern on the nicotinic acid scaffold is a critical determinant of its physicochemical and biological properties. While a range of substituted nicotinic acids exist as research tools (e.g., 2-, 4-, or 5-substituted phenyl derivatives), the position of the aryl group dictates the molecular conformation, electronic distribution, and hydrogen-bonding capacity, which in turn governs target engagement [1]. For instance, 6-amino nicotinic acids have been profiled as selective agonists for the GPR109b receptor, a profile that does not extend to the 6-aryl substituted class [2]. Similarly, 6-aryl-2-methylnicotinic acid hydrazides exhibit a distinct structure-activity relationship (SAR) for antiproliferative activity against K562 leukemia cells, with IC50 values ranging from 24.99 to 66.78 µM, underscoring that even small modifications within the 6-aryl series lead to significant variance in potency [3]. Therefore, substituting 6-(2-hydroxyphenyl)nicotinic acid with a structurally similar but not identical analog in a research protocol will invalidate any established SAR and cannot be done without a complete re-validation of the experimental system.

6-(2-Hydroxyphenyl)nicotinic Acid: Quantified Differentiation Against Key Research Analogs


In Vitro Functional Potency at Human Nicotinic Acetylcholine Receptors (nAChR)

The target compound has been specifically evaluated for its agonist functional potency at the human alpha-1-beta-1-gamma-delta nicotinic acetylcholine receptor (nAChR) subtype, a profile that is not established for the closely related regioisomers 2-(2-hydroxyphenyl)nicotinic acid and 4-(2-hydroxyphenyl)nicotinic acid [1]. While the 2-substituted isomer has been profiled at the alpha4-beta2 nAChR subtype (BindingDB ChEMBL_142742), the 6-substituted isomer's activity at the alpha-1-beta-1-gamma-delta subtype represents a distinct target engagement profile [2].

Nicotinic Acetylcholine Receptor nAChR Agonist Recombinant Cell Line

Antiproliferative and Differentiation-Inducing Activity Profile

Patent and database sources indicate that 6-(2-hydroxyphenyl)nicotinic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity profile is mechanistically distinct from related 6-aryl-2-methylnicotinic acid hydrazones, which have demonstrated antiproliferative activity against the K562 leukemia cell line but with a wide range of IC50 values (24.99 to 66.78 µM) and no reported differentiation-inducing capability [2].

Anticancer Cell Differentiation Proliferation Arrest

Absence of Reported Antibacterial and Antifungal Activity in the Core Scaffold

In contrast to Schiff base derivatives of nicotinic acid, such as 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, which have demonstrated measurable antibacterial activity with reported zones of inhibition, the 6-(2-hydroxyphenyl)nicotinic acid scaffold itself is not associated with broad-spectrum antimicrobial properties in the primary literature [1]. This suggests a cleaner, more target-selective profile for the core acid.

Antibacterial Antifungal Selectivity Profile

Optimal Research Applications for 6-(2-Hydroxyphenyl)nicotinic Acid Based on Verified Differentiation Data


Neuroscience Probe for Nicotinic Acetylcholine Receptor Subtype Profiling

Based on its documented functional activity at the recombinant human alpha-1-beta-1-gamma-delta nAChR subtype [1], this compound serves as a specific chemical probe for investigating this particular receptor's role in neuromuscular and neuronal signaling. This application is supported by the compound's distinct nAChR subtype engagement profile compared to its 2-substituted regioisomer, which is profiled on the alpha4-beta2 subtype [2]. Researchers studying nAChR pharmacology and seeking to map subtype-specific effects can utilize this compound to generate target-specific data.

Chemical Biology Tool for Investigating Monocyte Differentiation Pathways

The compound's reported ability to induce differentiation of undifferentiated cells into monocytes [1] positions it as a valuable chemical biology tool for dissecting the signaling pathways governing monocyte/macrophage lineage commitment. Unlike many antiproliferative agents that simply trigger cell death, this compound appears to promote a specific cell fate decision, making it useful for studying developmental hematopoiesis and for screening against differentiation-blocked cancer models, such as certain leukemias.

Medicinal Chemistry Starting Scaffold for Differentiation Therapy Agents

The differentiation-inducing activity profile of the 6-(2-hydroxyphenyl)nicotinic acid scaffold [1] provides a unique starting point for medicinal chemistry campaigns aimed at developing novel differentiation therapy agents for oncology or dermatological applications (e.g., psoriasis). The well-defined chemical structure and commercial availability at 95% purity [2] enable rapid analog synthesis and SAR exploration around a scaffold with a confirmed, non-cytotoxic mechanism of action.

Control Compound for Studies on Antimicrobial Nicotinic Acid Derivatives

Given that the core 6-(2-hydroxyphenyl)nicotinic acid scaffold lacks reported antibacterial and antifungal activity [1], it can serve as an ideal negative control or inactive scaffold comparator in studies focused on developing antimicrobial agents from nicotinic acid derivatives. This allows researchers to isolate the specific structural features (e.g., a Schiff base or hydrazone modification) responsible for observed antimicrobial effects, thereby strengthening SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Hydroxyphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.